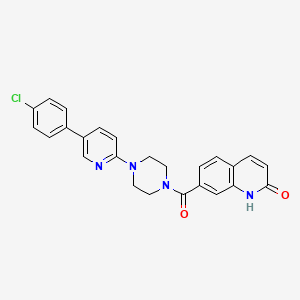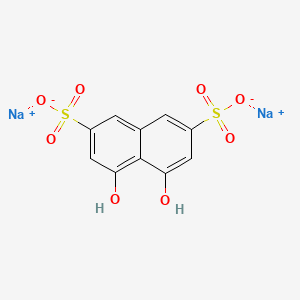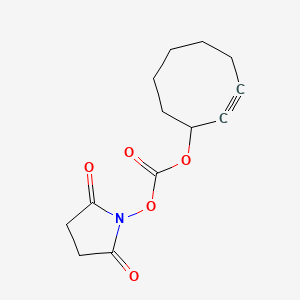
Magl-IN-16
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Magl-IN-16 is a selective and reversible inhibitor of monoacylglycerol lipase (MAGL), an enzyme involved in the metabolism of 2-arachidonoylglycerol (2-AG), a neuroprotective endocannabinoid. The compound has shown potential in increasing the levels of 2-AG and exhibits antidepressant effects in mouse models of depression caused by chronic restraint stress .
准备方法
The synthetic routes and reaction conditions for Magl-IN-16 involve multiple steps. The compound is synthesized through a series of chemical reactions, including the formation of key intermediates and their subsequent transformation into the final product. The industrial production methods for this compound are not widely documented, but they likely involve optimization of the synthetic routes to ensure high yield and purity .
化学反应分析
Magl-IN-16 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms.
Substitution: The compound can undergo substitution reactions where specific functional groups are replaced by others.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .
科学研究应用
Magl-IN-16 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of monoacylglycerol lipase and its effects on 2-AG metabolism.
Biology: Investigated for its role in modulating endocannabinoid signaling pathways and its potential therapeutic effects.
Medicine: Explored for its antidepressant effects and potential use in treating neurological and neurodegenerative diseases.
作用机制
Magl-IN-16 exerts its effects by selectively inhibiting monoacylglycerol lipase, thereby increasing the levels of 2-arachidonoylglycerol. This inhibition leads to a decrease in the hydrolysis of 2-AG into arachidonic acid and glycerol. The molecular targets and pathways involved include the endocannabinoid system, where 2-AG acts as an agonist for cannabinoid receptors 1 and 2 (CB1R and CB2R). The inhibition of MAGL by this compound results in neuroprotective and anti-inflammatory effects .
相似化合物的比较
Magl-IN-16 is unique compared to other similar compounds due to its high selectivity and reversible inhibition of monoacylglycerol lipase. Similar compounds include:
JZL184: An irreversible MAGL inhibitor with different pharmacokinetic properties.
KML29: Another selective MAGL inhibitor with distinct chemical structure and potency.
SAR127303: A reversible MAGL inhibitor with potential therapeutic applications in pain and inflammation.
This compound stands out due to its reversible inhibition and specific effects on 2-AG levels, making it a valuable tool in research and potential therapeutic applications .
属性
分子式 |
C25H21ClN4O2 |
|---|---|
分子量 |
444.9 g/mol |
IUPAC 名称 |
7-[4-[5-(4-chlorophenyl)pyridin-2-yl]piperazine-1-carbonyl]-1H-quinolin-2-one |
InChI |
InChI=1S/C25H21ClN4O2/c26-21-7-3-17(4-8-21)20-5-9-23(27-16-20)29-11-13-30(14-12-29)25(32)19-2-1-18-6-10-24(31)28-22(18)15-19/h1-10,15-16H,11-14H2,(H,28,31) |
InChI 键 |
PYHXAEHINZRSNN-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCN1C2=NC=C(C=C2)C3=CC=C(C=C3)Cl)C(=O)C4=CC5=C(C=C4)C=CC(=O)N5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,6-dichloro-N-(difluoromethyl)-4-[3-(1-methylpiperidin-4-yl)propyl]-N-(1,3,5-trimethylpyrazol-4-yl)benzenesulfonamide](/img/structure/B12367229.png)



![sodium;2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]acetate](/img/structure/B12367265.png)
![(5S)-14-[(1R)-1-aminoethyl]-5-ethyl-5-hydroxy-7,18,20-trioxa-11,24-diazahexacyclo[11.11.0.02,11.04,9.015,23.017,21]tetracosa-1(24),2,4(9),13,15,17(21),22-heptaene-6,10-dione](/img/structure/B12367272.png)


![N-[2-(dimethylamino)ethyl]-3-[2-[4-(4-ethylpiperazin-1-yl)anilino]thieno[3,2-d]pyrimidin-7-yl]benzamide](/img/structure/B12367282.png)
![[1,3-bis(methoxymethyl)-2,4-dioxo-5H-pyrimidin-1-ium-5-yl]boronic acid](/img/structure/B12367291.png)
![(1S,9R,10S)-18-(cyclopropylmethyl)-13-[2-(4-methylpyrazol-1-yl)ethyl]-13,18-diazatetracyclo[7.6.3.01,10.02,7]octadeca-2(7),3,5-triene-4,10-diol;trihydrochloride](/img/structure/B12367295.png)



